N-(propan-2-ylcarbamoyl)benzamide
Description
N-(propan-2-ylcarbamoyl)benzamide is a benzamide derivative characterized by a propan-2-ylcarbamoyl group (-CONHCH(CH₃)₂) attached to the benzamide core. This structure imparts unique physicochemical properties, such as moderate polarity and steric bulk, which influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-(propan-2-ylcarbamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)12-11(15)13-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHJKZOHEWWXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-ylcarbamoyl)benzamide can be achieved through the direct condensation of benzoic acid with isopropylamine in the presence of a suitable catalyst. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the reaction of benzoic acid with isopropylamine at elevated temperatures. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The use of ultrasonic irradiation and solid acid catalysts can further enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-ylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the amide group to amines.
Substitution: Nucleophilic reagents such as amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Isopropylamine and benzylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(propan-2-ylcarbamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(propan-2-ylcarbamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, thereby modulating their activity. The carbonyl group of the amide can participate in nucleophilic addition reactions, while the isopropylamino group can enhance the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related benzamide derivatives and their distinguishing features:
Functional Group Impact on Properties
- Carbamoyl vs. Halogenated Derivatives: The propan-2-ylcarbamoyl group in this compound provides hydrogen-bonding capability, enhancing interactions with biological targets like enzymes . Sulfamoyl and Oxadiazole Modifications: The sulfamoyl group in ’s compound introduces acidity (via -SO₂NH), while the oxadiazole ring enhances aromatic stacking interactions, improving target specificity .
Q & A
Q. What are the common synthetic routes for preparing N-(propan-2-ylcarbamoyl)benzamide derivatives?
The synthesis of benzamide derivatives typically involves coupling reactions between acyl chlorides and amines. For example:
- Stepwise acylation : Reacting benzoyl chloride derivatives with propan-2-ylamine under basic conditions (e.g., pyridine or triethylamine) in dichloromethane (DCM) at room temperature .
- Catalytic hydrogenation : Using Pd/C and H₂ in methanol to reduce nitro or carbonyl intermediates, followed by carbamoylation .
- Isothiocyanate intermediates : Condensing ortho-toluyl chloride with potassium thiocyanate in acetone to generate isothiocyanates, which react with primary amines like propan-2-ylamine . Optimization of reaction time (1–18 hours), solvent polarity, and catalyst loading is critical for yield improvement .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- IR spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent regiochemistry and hydrogen bonding patterns (e.g., amide proton downfield shifts) .
- Elemental analysis : Validates purity and empirical formula .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- HPLC/MS : Ensures purity and molecular ion verification .
Q. What statistical methods are used to analyze biological assay data for benzamide derivatives?
- Univariate ANOVA : Compares mean activity across experimental groups (e.g., cytotoxicity assays) .
- Duncan’s post-hoc test : Identifies significant differences between treatment groups in dose-response studies .
- Replicates : Six replicates per condition are recommended to account for biological variability .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for anticancer activity?
- Molecular docking : Predicts binding affinities to target proteins (e.g., kinases, DNA topoisomerases) by simulating ligand-receptor interactions .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
- ADMET prediction : Evaluates pharmacokinetic properties (e.g., solubility, CYP450 inhibition) early in the design phase .
- MD simulations : Assesses conformational stability of protein-ligand complexes over nanosecond timescales .
Q. How can contradictions in biological activity data among structurally similar benzamides be resolved?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., alkyl vs. aryl groups) to isolate contributions to activity. For example, N-butyl groups enhance toxicity compared to N-phenyl groups in mosquito larvicidal assays .
- Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic inhibition, cell viability, and in vivo models) .
- Crystallographic analysis : Correlate solid-state conformation (e.g., planarity of the benzamide core) with bioactivity .
Q. What strategies optimize reaction conditions for high-yield synthesis of benzamide derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while DCM minimizes side reactions .
- Catalyst screening : Pd/C for hydrogenation or DMAP for acylations improves reaction efficiency .
- Temperature control : Room temperature minimizes decomposition of heat-sensitive intermediates .
- In situ monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Q. How do intermolecular interactions influence the crystal packing of benzamide derivatives?
- Hydrogen bonding : Amide N–H···O=C interactions form 1D chains or 2D sheets, stabilizing the lattice .
- Van der Waals forces : Alkyl/aryl substituents (e.g., isopropyl groups) contribute to hydrophobic packing .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H, C···O) using software like CrystalExplorer .
Methodological Tables
Table 1. Key Reaction Conditions for Benzamide Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Benzoyl chloride, pyridine, DCM, RT, 4h | 75–85 | |
| Thiourea formation | KSCN, acetone, 50°C, 2h | 90 | |
| Hydrogenation | Pd/C, H₂, MeOH, RT, 18h | 65 |
Table 2. Statistical Parameters for Biological Assays
| Assay Type | Replicates | Significance Test | p-value Threshold |
|---|---|---|---|
| Cytotoxicity | 6 | ANOVA + Duncan’s | <0.05 |
| Enzyme inhibition | 3 | Student’s t-test | <0.01 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
